molecular formula C9H16N2O B1381385 3-Hexyl-1,2-oxazol-5-amine CAS No. 1378851-83-2

3-Hexyl-1,2-oxazol-5-amine

Cat. No.: B1381385
CAS No.: 1378851-83-2
M. Wt: 168.24 g/mol
InChI Key: PDQMIPHJIRGIJV-UHFFFAOYSA-N
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Description

It is an oxazole amine derivative, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. The molecular formula of 3-Hexyl-1,2-oxazol-5-amine is C9H16N2O, and it has a molecular weight of 168.24 g/mol .

Mechanism of Action

Target of Action

3-Hexyl-1,2-oxazol-5-amine, also known as HEA, is a relatively new compound that has recently gained attention in the field of scientific research due to its potential properties in various fields

Mode of Action

The exact mode of action of this compound is currently under investigation. . The presence of hetero atoms or groupings in these compounds often imparts preferential specificities in their biological responses .

Biochemical Pathways

. These suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

24 g/mol suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. , it is likely that the compound may have diverse effects at the molecular and cellular levels.

Action Environment

, suggesting that it may be relatively stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

3-Hexyl-1,2-oxazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with various receptors and transporters, modulating their function and affecting cellular signaling pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production. The impact of this compound on these cellular processes underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule’s function. For instance, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound exhibits good stability under various conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be complex. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its therapeutic use

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications of this compound. Threshold effects have also been observed, where a certain dose is required to achieve the desired biological activity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions enhance the solubility of this compound, facilitating its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways . This can lead to changes in the levels of metabolites and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications . For example, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, the localization of this compound within the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole-based molecules, including 3-Hexyl-1,2-oxazol-5-amine, can be achieved through various methods. One of the most common synthetic routes is the van Leusen oxazole synthesis, which involves the use of tosylmethylisocyanides (TosMICs) as key reagents . This method is known for its efficiency and versatility in producing oxazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of scalable synthetic routes such as the van Leusen reaction. Industrial production would typically focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hexyl-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert oxazole derivatives into oxazolines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce oxazolines.

Scientific Research Applications

3-Hexyl-1,2-oxazol-5-amine has shown potential in various scientific research applications, including:

    Chemistry: It serves as an intermediate for the synthesis of new chemical entities.

    Biology: The compound’s structure allows it to interact with biological systems, making it useful in studying biochemical pathways.

    Medicine: Oxazole derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-Hexyl-5-isoxazolamine: Similar in structure but with different functional groups.

    2-(4-Methoxybenzylideneamino)oxazol-4-ylamino-2H-chromen-2-one: Exhibits potent antibacterial activity.

    2-(2-Hydroxybenzylideneamino)oxazol-4-ylamino-2H-chromen-2-one: Shows moderate antifungal activity.

Uniqueness

3-Hexyl-1,2-oxazol-5-amine stands out due to its specific hexyl group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-hexyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMIPHJIRGIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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